molecular formula C11H9N3O B12593233 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one CAS No. 651043-33-3

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one

Cat. No.: B12593233
CAS No.: 651043-33-3
M. Wt: 199.21 g/mol
InChI Key: SENVBHFXYURNDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is a heterocyclic compound that belongs to the class of diazepinoindoles. This compound is characterized by a fused ring system that includes both diazepine and indole moieties. The unique structure of this compound makes it an interesting subject for various chemical and pharmacological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one typically involves the reaction of 3-[(N-aryl-N-chloroacetyl)amino]-2-formylindoles with substituted anilines. This reaction yields 1,4-diaryl-2-oxo-1,2,3,6-tetrahydro[1,4]diazepino[6,5-b]indol-4-ium chlorides. Further reduction of these chlorides produces the corresponding hexahydro derivatives .

An alternative synthesis method involves the reduction of 3-[(N-(4-nitrophenyl)amino]-2-[(phenylimino)methyl]indole, followed by chloroacetylation and intramolecular alkylation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or peracids can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Tetrahydro and hexahydro derivatives.

    Substitution: Various substituted diazepinoindole derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dihydro[1,4]diazepino[6,5-b]indol-5(4H)-one is unique due to its specific ring structure and the presence of both diazepine and indole moieties.

Properties

CAS No.

651043-33-3

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

4,6-dihydro-3H-[1,4]diazepino[6,5-b]indol-5-one

InChI

InChI=1S/C11H9N3O/c15-11-10-9(12-5-6-13-11)7-3-1-2-4-8(7)14-10/h1-5,14H,6H2,(H,13,15)

InChI Key

SENVBHFXYURNDH-UHFFFAOYSA-N

Canonical SMILES

C1C=NC2=C(C(=O)N1)NC3=CC=CC=C32

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.